Ilomastat

Vue d'ensemble

Description

Ilomastat, également connu sous le nom de Galardin, est un inhibiteur à large spectre des métalloprotéinases matricielles. Il appartient à la classe des inhibiteurs de métallopeptidases réversibles à base d'acide hydroxamique.

Méthodes De Préparation

La préparation de l'Ilomastat implique plusieurs étapes. Une méthode comprend la réaction de l'hydrochlorure de méthyl ester de tryptophane avec la méthylamine pour préparer la tryptophanylméthylamine. Cet intermédiaire subit ensuite une réaction de condensation avec un dérivé de succinate d'acétate de tert-butyle pour former un autre intermédiaire. Le groupe tert-butyle est ensuite éliminé, et le composé résultant est ensuite mis en réaction avec de l'hydroxylamine libre pour former l'this compound . Cette méthode est reconnue pour sa simplicité et son coût-efficacité.

Analyse Des Réactions Chimiques

Ilomastat subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions impliquent respectivement le gain ou la perte d'électrons.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Formation de complexes : This compound forme un complexe bidentate avec le zinc du site actif des métalloprotéinases.

Les réactifs courants utilisés dans ces réactions comprennent l'hydroxylamine et les dérivés de succinate d'acétate de tert-butyle. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent finalement à la formation d'this compound.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme inhibiteur à large spectre des métalloprotéinases matricielles.

Biologie : this compound est utilisé pour étudier l'inhibition des métalloprotéinases dans divers processus biologiques.

Mécanisme d'action

This compound exerce ses effets en se liant à l'atome de zinc essentiel du site actif des métalloprotéinases. Cette liaison inhibe l'activité de ces enzymes, qui jouent un rôle dans divers processus pathologiques tels que la croissance tumorale et la métastase . Les cibles moléculaires d'this compound comprennent la protéine 28 contenant un domaine de désintégrine et de métalloprotéinase, la protéine de base de l'aggrécane et le facteur létal de Bacillus anthracis .

Applications De Recherche Scientifique

Oncology

Ilomastat has been extensively studied for its potential in cancer treatment due to its ability to inhibit tumor metastasis and angiogenesis.

- Mechanism of Action : By inhibiting MMPs, particularly MMP-1, this compound reduces the degradation of extracellular matrix components, thereby limiting tumor invasion and spread .

- Case Studies : In animal models, this compound has shown promising results in reducing tumor burden and enhancing survival rates. For instance, a study demonstrated that mice pre-treated with this compound before exposure to radiation exhibited significantly improved survival compared to untreated controls .

Ophthalmology

This compound's application in ophthalmology focuses on its potential to prevent scarring and promote healing after surgical interventions.

- Topical Formulation : Recent developments include an this compound-cyclodextrin eye drop formulation aimed at treating ocular scarring post-glaucoma surgery. Preliminary studies indicate that this formulation effectively inhibits scarring without significant toxicity .

- Clinical Trials : Human clinical trials have been conducted to assess the safety and efficacy of this compound in treating corneal injuries, showing no reported adverse effects thus far .

Radiation Injury Recovery

This compound has been evaluated for its protective effects against radiation-induced lung injury and hematopoietic damage.

- Protective Effects : Research indicates that this compound administration prior to irradiation can mitigate lung damage by preventing MMP overexpression associated with radiation exposure. This was evidenced by improved lung histology and reduced apoptosis in treated mice .

- Hematopoietic Recovery : In irradiated mouse models, this compound enhanced the recovery of hematopoietic stem cells and reduced levels of inflammatory cytokines such as TGF-β1 and TNF-α, which are detrimental to bone marrow function .

Fibrosis and Scarring

This compound is also being explored for its role in managing fibrosis across various tissues.

- Mechanism : By inhibiting MMPs involved in tissue remodeling, this compound can potentially reduce fibrotic scarring following injury or surgery .

- Experimental Evidence : Studies have shown that this compound can effectively inhibit scar formation in various models of tissue injury, suggesting its utility in preventing excessive fibrosis .

Case Studies Overview

The following table summarizes key studies highlighting the applications of this compound across different fields:

Mécanisme D'action

Ilomastat exerts its effects by binding to the critical active-site zinc atom of metalloproteinases. This binding inhibits the activity of these enzymes, which play a role in various pathological processes such as tumor growth and metastasis . The molecular targets of this compound include disintegrin and metalloproteinase domain-containing protein 28, aggrecan core protein, and lethal factor from Bacillus anthracis .

Comparaison Avec Des Composés Similaires

Ilomastat est unique parmi les inhibiteurs des métalloprotéinases matricielles en raison de son activité à large spectre et de son inhibition réversible. Les composés similaires comprennent :

Batimastat : Un autre inhibiteur des métalloprotéinases matricielles avec des applications similaires mais une structure chimique différente.

Marimastat : Un inhibiteur non basé sur l'acide hydroxamique avec des propriétés inhibitrices similaires.

TIMP-1 : Un inhibiteur naturel des métalloprotéinases avec un mécanisme d'action différent.

This compound se distingue par son inhibition réversible et son activité à large spectre, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques.

Activité Biologique

Ilomastat, a synthetic broad-spectrum inhibitor of matrix metalloproteinases (MMPs), has garnered attention for its therapeutic potential in various biological contexts, particularly in mitigating tissue damage and promoting recovery following injury. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different cell types, and implications for clinical applications.

This compound functions primarily by inhibiting MMPs, which are enzymes involved in the degradation of extracellular matrix components. By modulating MMP activity, this compound can influence various biological processes such as inflammation, tissue remodeling, and apoptosis.

- Inhibition of MMP Activity : this compound significantly reduces the expression and activity of MMP-2 and MMP-9, which are crucial in various pathological conditions including radiation-induced lung injury (RILI) and fibrosis .

- Cytokine Modulation : The compound decreases levels of pro-inflammatory cytokines such as TGF-β and TNF-α, thereby reducing inflammation and promoting tissue repair .

- Cell Survival Enhancement : this compound has been shown to protect against apoptosis in pneumocytes following radiation exposure by maintaining mitochondrial integrity and cellular structures .

Case Studies and Experimental Evidence

-

Radiation-Induced Lung Injury :

- A study demonstrated that pretreatment with this compound in mice exposed to γ-ray irradiation led to a significant reduction in lung inflammation and improved survival rates. Mice pretreated with this compound showed a survival rate of 66.7% compared to 20% in the control group .

- The treatment also resulted in decreased apoptosis rates among pneumocytes, indicating protective effects on lung tissue integrity.

-

Hematopoietic Recovery :

- In irradiated mice, this compound administration enhanced the recovery of hematopoietic stem cells (HSCs) and progenitor cells, facilitating better recovery from radiation-induced hematopoietic injury. The compound increased the number of bone marrow mononuclear cells significantly post-irradiation .

- Ocular Applications :

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propriétés

IUPAC Name |

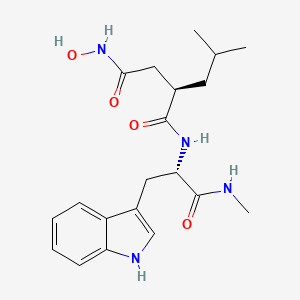

(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITYDPDXAAFEIT-DYVFJYSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046353 | |

| Record name | Ilomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142880-36-2 | |

| Record name | Ilomastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142880-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilomastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142880362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilomastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILOMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0403ML141 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.